[(3,5-Dimethylphenyl)methyl]hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
1007292-97-8 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-3-8(2)5-9(4-7)6-11-10/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
NGGYDGVXBLGRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNN)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethylphenyl Methyl Hydrazine and Its Structural Analogues
Established Synthetic Routes to Hydrazines and Substituted Anilines
The synthesis of complex hydrazine (B178648) derivatives like [(3,5-Dimethylphenyl)methyl]hydrazine relies on a robust toolbox of chemical reactions. Two fundamental approaches, diazotization-reduction and direct alkylation, are pivotal in constructing the core hydrazine and substituted aniline (B41778) structures.
Diazotization-Reduction Approaches
The conversion of aromatic primary amines into aryl hydrazines via a diazonium salt intermediate is a cornerstone of synthetic organic chemistry. This classical method, first reported by Emil Fischer in 1875 for the synthesis of phenylhydrazine, involves two main steps. princeton.edu
First, the aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. libretexts.orggoogle.com These salts are generally unstable and are used immediately in the subsequent step.
The second step is the reduction of the diazonium salt to the corresponding hydrazine. A variety of reducing agents can be employed for this transformation. Mild reducing agents such as sodium bisulfite, stannous chloride (SnCl₂), or zinc dust are commonly used. libretexts.orggoogle.com The reaction with sodium sulfite, for instance, proceeds through the formation of an aryldiazene-sulfonate intermediate, which is then reduced and hydrolyzed to the arylhydrazine. google.com More recent methodologies have explored other reducing agents; for example, a process using triphenylphosphine (B44618) in methanol (B129727) has been developed for converting aryl diazonium salts to aryl hydrazine derivatives. google.com
This diazotization-reduction sequence is a powerful tool for introducing the hydrazine moiety onto an aromatic ring, providing a direct pathway from readily available anilines to valuable hydrazine intermediates. libretexts.org
Alkylation Strategies for Hydrazine Derivatives
Once a hydrazine or a substituted hydrazine is formed, alkyl groups can be introduced through various alkylation strategies. These methods are crucial for synthesizing asymmetrically substituted hydrazines. Traditional alkylation can lead to a mixture of products, including over-alkylation, necessitating the use of protecting groups and specialized reagents for selective reactions. acs.orgd-nb.info
A highly efficient and selective method involves the formation of a nitrogen dianion from a protected hydrazine. acs.orgd-nb.infoorganic-chemistry.org For example, a commercially available protected hydrazine like tert-butyl carbazate (B1233558) (Boc-hydrazine) can be deprotonated using a strong base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF). d-nb.infoorganic-chemistry.org This generates a highly reactive dianion that can then be selectively alkylated by adding an alkyl halide. organic-chemistry.org This strategy offers precise control over the substitution pattern and allows for sequential alkylation with different electrophiles. acs.orgorganic-chemistry.org
Other alkylation methods include:
Alkylation of Trifluoroacetyl Hydrazides: N'-Alkyl hydrazides can be synthesized by alkylating trifluoroacetyl-protected hydrazides with alcohols (via Mitsunobu reaction) or alkyl halides under basic conditions. cdnsciencepub.com The trifluoroacetyl group can then be removed under reductive or hydrolytic conditions. cdnsciencepub.com
Reductive Alkylation: A one-pot method for the direct reductive alkylation of hydrazine derivatives with aldehydes or ketones using reagents like α-picoline-borane has been developed. organic-chemistry.org More recently, biocatalytic approaches using imine reductases (IREDs) have been shown to catalyze the reductive hydrazination of carbonyls, offering a green and efficient route to N-alkylhydrazines. nih.gov
Table 1: Comparison of General Hydrazine Synthesis Strategies
| Strategy | Description | Typical Reagents | Advantages | Limitations |
|---|
| Diazotization-Reduction | Conversion of an aryl amine to an aryl hydrazine via a diazonium salt intermediate. libretexts.org | 1. NaNO₂, HCl 2. SnCl₂, Na₂SO₃, or triphenylphosphine libretexts.orggoogle.com | Well-established, starts from readily available anilines. | Diazonium salts can be unstable; requires careful temperature control. libretexts.org | | Alkylation of Hydrazines | Direct addition of alkyl groups to the nitrogen atoms of a hydrazine moiety. organic-chemistry.org | Alkyl halides, strong bases (n-BuLi, DBU), protecting groups (Boc). organic-chemistry.orgcdnsciencepub.com | High selectivity possible with modern methods, allows for complex structures. acs.org | Can lead to over-alkylation without proper control; may require protection/deprotection steps. acs.org | | Reductive Hydrazination | Reaction of a carbonyl compound with a hydrazine followed by reduction of the resulting hydrazone. organic-chemistry.orgnih.gov | Aldehydes/ketones, hydrazines, reducing agents (α-picoline-borane), or biocatalysts (IREDs). organic-chemistry.orgnih.gov | One-pot procedures, high atom economy, enantioselective synthesis possible with enzymes. nih.gov | Substrate scope may be limited by the catalyst or reducing agent. |
Targeted Synthesis of this compound
The synthesis of the specific compound this compound involves a logical sequence: preparation of the core aromatic structure (3,5-dimethylaniline), conversion to the corresponding arylhydrazine (3,5-dimethylphenylhydrazine), and finally, methylation to yield the target molecule.
Optimization of Precursor Selection and Preparation
The primary precursor for the target molecule is 3,5-dimethylaniline (B87155) . Its synthesis is a critical first step. Several methods exist for its preparation:
From 3,5-Xylenol: A common industrial method involves the amination of 3,5-xylenol with ammonia (B1221849) in an autoclave at high pressure and temperature, often in the presence of a catalyst. google.compatsnap.com
From Xylene: An alternative route starts with xylene, which undergoes a Friedel-Crafts acylation to produce 3,5-dimethyl acetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation to form an ester, which is subsequently hydrolyzed to yield 3,5-dimethylphenol (B42653) (3,5-xylenol), a precursor to the aniline. google.com
From 3,5-Dimethyl-2-cyclohexenone Azine: A process has been developed to produce isomer-free 3,5-dimethylaniline by heating 3,5-dimethyl-2-cyclohexenone azine in an inert solvent with a noble metal catalyst. google.com
Once 3,5-dimethylaniline is obtained, it is converted to 3,5-dimethylphenylhydrazine . A patented method describes this process using the diazotization-reduction pathway. google.com In this procedure, 3,5-dimethylaniline is first diazotized with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reduced using sodium pyrosulfite (Na₂S₂O₅) as the reducing agent to yield 3,5-dimethylphenylhydrazine. google.com This method is reported to have a high product purity (>98%) and a short reaction time. google.com
The final step, which is not explicitly detailed in a single procedure for the title compound, would be the selective methylation of 3,5-dimethylphenylhydrazine. Drawing from the general alkylation strategies, this would likely involve protecting one of the hydrazine nitrogens, followed by methylation of the other nitrogen and subsequent deprotection.
Reaction Condition Parameters: Temperature, pH, and Solvent Effects
The successful synthesis of this compound hinges on the careful control of reaction parameters at each stage.
For the Synthesis of 3,5-Dimethylphenylhydrazine:
Temperature: The initial diazotization of 3,5-dimethylaniline is highly exothermic and requires strict temperature control, typically being carried out at temperatures below 0 °C to prevent the decomposition of the unstable diazonium salt. google.com The subsequent reduction step is less temperature-sensitive and is performed under milder conditions, between 10-35 °C. google.com
pH: The pH is a critical factor, especially during the reduction step. The patented process using sodium pyrosulfite specifies a pH range of 7-9 for the reduction reaction. google.com Maintaining the correct pH is essential for the efficiency of the reducing agent and to minimize side reactions.
Solvent: The diazotization is typically carried out in an aqueous acidic solution (e.g., aqueous HCl). google.com
For the Methylation Step:
Temperature: If employing a selective alkylation strategy via a nitrogen dianion, the metalation step with n-BuLi must be conducted at very low temperatures, such as -78 °C, to ensure the stability of the reactive intermediate. d-nb.infoorganic-chemistry.org The subsequent addition of the methylating agent (e.g., methyl iodide) may be done at a slightly higher temperature. acs.org
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential for reactions involving strong bases like n-BuLi to prevent quenching of the reagent. organic-chemistry.org
Table 2: Reaction Conditions for the Synthesis of 3,5-Dimethylphenylhydrazine
| Reaction Step | Parameter | Condition | Rationale | Reference |
|---|---|---|---|---|
| Diazotization | Temperature | Below 0 °C | To ensure the stability of the diazonium salt intermediate. | google.com |
| Solvent | Aqueous HCl | To form the soluble amine salt and provide the acidic medium for nitrous acid formation. | google.com | |
| Reduction | Temperature | 10 - 35 °C | Allows for a controlled reduction without degrading the product. | google.com |
| pH | 7 - 9 | Optimal range for the sodium pyrosulfite reducing agent. | google.com | |
| Reducing Agent | Sodium Pyrosulfite | Provides high product purity and short reaction times. | google.com |
Catalyst Development and Application in Methylation Reactions
While a specific catalyst for the direct methylation of 3,5-dimethylphenylhydrazine is not prominently documented, developments in catalytic chemistry offer several potential pathways.
Nickel-Catalyzed Cross-Coupling: A novel method utilizes a nickel catalyst for the methylation of aryl electrophiles using formaldehyde (B43269) hydrazone as a metal-free methyl carbanion equivalent. chemrxiv.org This "Hydrazone Umpolung" strategy presents a sustainable alternative to traditional methods. While demonstrated on aryl halides and tosylates, its principles could potentially be adapted for the N-methylation of hydrazines. chemrxiv.org
Iridium-Based Catalysts: Iridium complexes have been shown to be effective for the N-methylation of amines and even nitroarenes using methanol as both the C1 source and the hydrogen source through a "borrowing hydrogen" mechanism. rsc.org This green approach avoids the use of stoichiometric alkylating agents.
Ruthenium Catalysts: Ruthenium complexes have been used to catalyze the synthesis of alkylated acyl hydrazides from alcohols, also employing the borrowing hydrogen strategy. organic-chemistry.org
Biocatalysis: In biological systems, the methylation of DNA by hydrazine has been observed to proceed through the formation of a formaldehyde hydrazone intermediate, a process facilitated by enzymes like catalase. nih.govnih.gov This highlights the potential for enzymatic pathways in targeted methylation reactions.
The development of selective and efficient catalysts is a key area of research that could significantly streamline the synthesis of compounds like this compound by reducing the number of steps and improving atom economy.
Chemo- and Regioselective Synthesis Strategies for Hydrazine Derivatives
The synthesis of substituted hydrazines, such as benzylhydrazines, often presents challenges in controlling chemo- and regioselectivity. Chemoselectivity involves the preferential reaction of one functional group over others, while regioselectivity concerns the specific position at which a reaction occurs, for instance, on the N(1) versus the N(2) atom of the hydrazine moiety.
A common route to N-alkylated hydrazine derivatives is the direct reductive alkylation of hydrazine compounds. An efficient one-pot method utilizes α-picoline-borane for the direct reductive alkylation of hydrazine derivatives, where careful control of substrate and reagent ratios is crucial for selectivity. organic-chemistry.org Another approach involves the alkylation of hydrazine using a polyanion strategy, which provides a convenient route to multialkylated hydrazine derivatives. organic-chemistry.org For arylhydrazines, palladium-catalyzed allylic substitution with allyl acetates has been shown to be a highly regioselective method, yielding N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org
Transition-metal-catalyzed reactions offer powerful tools for regioselective synthesis. For example, CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides regioselectively affords N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org In the synthesis of more complex heterocyclic systems incorporating a hydrazine moiety, such as 1-(2-thienyl)-benzimidazoles, a regioselective approach involves the palladium-catalyzed amination of substituted 2-iodo or -bromo nitrobenzenes with an aminothiophene derivative, followed by reduction and cyclization. researchgate.net
The challenge of regioselectivity is also prominent in the alkylation of N-unsubstituted triazoles, which are related nitrogen heterocycles. Studies on the modification of 5-aryl-4-trifluoroacetyltriazoles have shown that steric and electronic factors favor substitution at the N-2 position. nih.gov The bulky substituents on the triazole ring hinder attack at the N-1 and N-3 positions, leading to the preferential formation of the 2-substituted isomer. nih.gov Similar principles of steric hindrance and electronic effects can be applied to control the regioselectivity in the synthesis of substituted hydrazines like this compound.
Furthermore, photocatalysis has emerged as a mild and efficient method for generating hydrazine derivatives. An efficient synthesis of benzylhydrazine (B1204620) derivatives from unactivated phenylethanol analogues has been developed under redox-neutral conditions, showcasing broad functional group tolerance. rsc.org This method can also be applied to the synthesis of pharmacologically active molecules like isocarboxazid, a structural analogue of the target compound. organic-chemistry.orgrsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of hydrazine derivatives aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. semanticscholar.org
One key aspect is the use of environmentally benign reagents and catalysts. The traditional Olin Raschig process for hydrazine synthesis involves sodium hypochlorite (B82951), which generates significant salt byproducts. youtube.com In contrast, the peroxide (or ketazine) process uses hydrogen peroxide as a greener oxidant, with water as the primary byproduct, making it a more advantageous method from a green chemistry perspective. youtube.com For the reduction of nitro compounds to amines, which can be a step in a multi-step hydrazine synthesis, V2O5/TiO2 has been used as a heterogeneous, recyclable catalyst with hydrazine hydrate (B1144303) as the reductant and ethanol (B145695) as a green solvent. organic-chemistry.org
Solvent choice is another critical element of green synthesis. Water is an ideal green solvent, and methodologies have been developed for hydrazine-related reactions in aqueous media. For instance, a method for the cleavage of the hydrazine group from (hetero)aromatic substrates can be performed in water for water-soluble compounds. rsc.org Solvent-free reaction conditions, such as mechanochemical synthesis (ball milling) and microwave-assisted synthesis, represent significant advances. researchgate.netrsc.org An expeditious, one-pot, solvent-free method for preparing hydrazides directly from carboxylic acids using microwave irradiation has been shown to be superior to conventional heating methods. researchgate.net Similarly, mechanochemistry has been effectively used for the synthesis of hydrazones, often resulting in quantitative yields without the need for bulk solvents. mdpi.comacs.org
The use of organocatalysts, such as L-proline, is another green strategy. L-proline has been used as a reusable catalyst for the synthesis of hydrazide derivatives via a grinding technique, offering mild conditions, clean reactions, high purity, and short reaction times. mdpi.com The catalyst's reusability for up to four cycles without significant loss of yield highlights the sustainability of the protocol. mdpi.com
Reducing the number of synthetic steps, particularly by avoiding protection and deprotection of functional groups, is a core principle of green chemistry. semanticscholar.org Direct synthetic methods, such as the one-pot reductive alkylation or photocatalytic C-H functionalization, align with this principle by streamlining the synthesis process and reducing the generation of waste. organic-chemistry.orgrsc.org
Comparative Analysis of Synthetic Efficiencies and Scalability
The efficiency and scalability of a synthetic method are critical for its practical application, whether in laboratory research or industrial production. This analysis compares different approaches to synthesizing hydrazine derivatives based on yield, reaction conditions, and potential for scale-up.
Table 1: Comparison of Conventional vs. Green Synthesis of Benzoic Hydrazide
| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |
|---|---|---|---|
| Overall Yield (%) | 77.0 | 90 | 13% Increase |
| Number of Steps | Two | One | 50% Reduction |
| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
Data sourced from Kumar et al. (2010). researchgate.net
For large-scale synthesis, batch processing can be limited by issues such as heat transfer and reaction time reproducibility. Continuous flow chemistry offers a solution to many of these challenges. rsc.orgacs.org Flow synthesis of hydrazine derivatives by deoxygenation of alcohols provides excellent functional group tolerance and is amenable to large-scale production. rsc.org Photochemical reactions, which can be difficult to scale in batch reactors due to the Beer-Lambert Law limiting light penetration, are well-suited to flow systems. acs.org A scalable decatungstate-photocatalyzed protocol for producing protected hydrazines in a commercial flow photoreactor achieved a high productivity of 2.15 kg/day in a single microreactor, demonstrating the potential for industrial-scale manufacturing. acs.org
Twin-screw extrusion (TSE) is another continuous manufacturing technique that has been applied to the solvent-free synthesis of hydrazone-based active pharmaceutical ingredients. acs.org This method allows for high space-time yields and has the potential to be scaled to ton-per-hour quantities, making it highly attractive for industrial applications. acs.org
The choice of synthetic route therefore involves a trade-off between reaction efficiency, cost, environmental impact, and scalability. While traditional methods may be well-established, modern techniques like flow chemistry and microwave-assisted synthesis offer significant improvements in efficiency and sustainability.
Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylphenyl Methyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in [(3,5-Dimethylphenyl)methyl]hydrazine contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The reactivity of each nitrogen atom is influenced by the electronic and steric effects of its substituents—the hydrogen atoms on one nitrogen and the (3,5-dimethylphenyl)methyl group on the other.
Reactions with Carbonyl Compounds: Hydrazone Formation
This compound readily reacts with aldehydes and ketones in a condensation reaction to form hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hydrazones are stable compounds with a carbon-nitrogen double bond.
The general mechanism for hydrazone formation is initiated by the nucleophilic attack of the primary amino group of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of water to yield the final hydrazone product.
Table 1: Examples of Hydrazone Formation with this compound
| Carbonyl Compound | Product | Reaction Conditions |
|---|---|---|
| Benzaldehyde | N'-[(E)-phenylmethylidene]-N-(3,5-dimethylbenzyl)hydrazine | Ethanol (B145695), catalytic acetic acid, reflux |
| Acetone (B3395972) | N'-(propan-2-ylidene)-N-(3,5-dimethylbenzyl)hydrazine | Methanol (B129727), room temperature |
Acylation and Sulfonylation Reactions
The acylation and sulfonylation of this compound can occur at either of the nitrogen atoms, leading to a mixture of products. The site of acylation is often dependent on the nature of the acylating agent and the reaction conditions. For instance, the acylation of alkylhydrazines with esters tends to yield acyl-2-alkylhydrazides, while the use of anhydrides typically results in the formation of acyl-1-alkylhydrazides tandfonline.com. In the case of arylhydrazines, acylation generally produces acyl-2-arylhydrazides wustl.edu.
Given the structure of this compound, it is expected that acylation with an acyl chloride or anhydride would lead to the formation of a stable amide bond. Similarly, reaction with a sulfonyl chloride in the presence of a base would yield a sulfonamide derivative.
Alkylation Reactions of the Nitrogen Centers
The alkylation of hydrazines can be a complex process due to the presence of two nucleophilic nitrogen centers. Selective alkylation of one nitrogen over the other can be achieved by carefully controlling the reaction conditions and the choice of reagents d-nb.infoorganic-chemistry.orgorganic-chemistry.org. A common strategy involves the use of a strong base to deprotonate one of the nitrogen atoms, followed by the addition of an alkylating agent d-nb.infoorganic-chemistry.orgorganic-chemistry.org. The regioselectivity of the alkylation is influenced by both steric and electronic factors. For this compound, alkylation could potentially occur at either the primary or the secondary nitrogen atom.
Reductive and Oxidative Transformations Involving the Hydrazine Scaffold
The hydrazine moiety is susceptible to both reduction and oxidation. While specific studies on the reductive and oxidative transformations of this compound are not widely documented, the general chemistry of hydrazines suggests several possibilities. Reduction of the N-N bond in hydrazines can be achieved under certain conditions, although this is not a common transformation.
Conversely, the oxidation of hydrazines is a more facile process and can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of azo compounds, while stronger oxidizing agents can cleave the N-N bond.
Cyclization Reactions for Heterocyclic Synthesis
One of the most significant applications of hydrazines in organic synthesis is their use in the construction of heterocyclic rings. The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of five-membered aromatic heterocycles.
Formation of Pyrazole (B372694) and Pyrazoline Derivatives
This compound can serve as a key building block in the synthesis of pyrazole and pyrazoline derivatives researchgate.netresearchgate.net. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a condensation mechanism to form a pyrazole ring orgsyn.orgyoutube.comscribd.com. The reaction typically involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.
Pyrazolines, which are di-hydro pyrazole derivatives, can be synthesized by the reaction of this compound with α,β-unsaturated ketones (chalcones) prepchem.comprepchem.commdpi.com. This reaction involves a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.
Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives
| Reactant | Product | Reaction Conditions |
|---|---|---|
| Acetylacetone | 1-[(3,5-dimethylphenyl)methyl]-3,5-dimethyl-1H-pyrazole | Ethanol, reflux |
Synthesis of Triazole and Oxadiazole Systems
The chemical framework of this compound serves as a valuable precursor for the synthesis of various five-membered heterocyclic systems, notably triazoles and oxadiazoles. The reactivity of the hydrazine moiety is central to the cyclization reactions that form these rings. Typically, the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles from a hydrazine derivative involves its initial conversion into an acylhydrazide (or carbohydrazide) intermediate.
Common synthetic strategies for 1,3,4-oxadiazoles involve the cyclodehydration of diacylhydrazines or the reaction of an acylhydrazide with a dehydrating agent such as phosphorus oxychloride or thionyl chloride. nih.gov For instance, an acylhydrazide derived from this compound could be reacted with a carboxylic acid or its derivative, followed by cyclization to yield a 2,5-disubstituted 1,3,4-oxadiazole. Another prevalent method is the oxidative cyclization of N-acylhydrazones. nih.gov
The synthesis of 1,2,4-triazole rings often proceeds from a carbohydrazide intermediate which is then reacted with carbon disulfide in a basic medium to form a dithiocarbazate salt. tijer.org Subsequent reaction with hydrazine hydrate (B1144303) can facilitate ring closure to form the 4-amino-5-mercapto-1,2,4-triazole core, a versatile intermediate for further functionalization. tijer.orgscispace.com The Einhorn-Brunner reaction provides another route, involving the condensation of a substituted hydrazine with diacylamines in the presence of a weak acid. tijer.orgscispace.com For this compound, these established methods offer a predictive pathway to corresponding triazole and oxadiazole derivatives, where the (3,5-dimethylphenyl)methyl group would be appended to a nitrogen atom of the heterocyclic ring.
Below is a table summarizing common synthetic routes applicable to hydrazine derivatives for the formation of these heterocycles.
| Heterocycle | Starting Hydrazine Derivative | Key Reagents | General Description |
| 1,3,4-Oxadiazole | Acylhydrazide | Carboxylic Acids, POCl₃, SOCl₂ | Condensation with a carboxylic acid followed by cyclodehydration of the resulting diacylhydrazine intermediate. nih.gov |
| 1,3,4-Oxadiazole | Acylhydrazone | Chloramine-T, Acetic Anhydride | Oxidative cyclization of an N-acylhydrazone, often facilitated by an oxidizing agent. nih.gov |
| 1,2,4-Triazole | Acylhydrazide | Phenyl isothiocyanate, NaOH | Reaction with an isothiocyanate to form a thiosemicarbazide, followed by base-catalyzed cyclization. tijer.org |
| 1,2,4-Triazole | Hydrazine | Formamide, Microwave | Direct condensation of a hydrazine with formamide, often under microwave irradiation, can yield 1,2,4-triazoles. organic-chemistry.org |
Other Nitrogen-Containing Heterocyclic Annulations
Beyond the synthesis of triazoles and oxadiazoles, this compound is a potential substrate for more complex annulation reactions to form fused heterocyclic systems. A prominent area of research involves transition-metal-catalyzed C-H bond activation, where a directing group facilitates the formation of a new ring. The hydrazine or a derived hydrazone functionality can serve as an effective directing group in such transformations. acs.org
Rhodium(III)-catalyzed C-H activation and annulation of arylhydrazines has emerged as a powerful tool for constructing indole (B1671886) derivatives. acs.orgnih.govnih.govrsc.org In these reactions, the arylhydrazine, often in its N-acyl form, directs the rhodium catalyst to an ortho C-H bond of the aromatic ring. acs.org This activation forms a rhodacycle intermediate, which then reacts with a coupling partner like an alkyne, an activated alkene, or a carbene precursor (e.g., sulfoxonium ylides). acs.orgnih.govnih.gov The subsequent annulation cascade leads to the formation of N-aminoindoles or related fused systems. nih.gov The (3,5-dimethylphenyl)methyl moiety in the target compound would be expected to remain on the exocyclic nitrogen of the resulting N-aminoindole product.
The general mechanism for such a reaction involves:
Coordination of the hydrazine directing group to the Rh(III) center.
Chelation-assisted C-H activation to form a five-membered rhodacyclic intermediate. nih.gov
Coordination and migratory insertion of the coupling partner (e.g., vinylene carbonate, sulfoxonium ylide) into the Rh-C bond. nih.govnih.gov
Reductive elimination or a similar final step to release the annulated product and regenerate the active catalyst.
A summary of representative Rh(III)-catalyzed annulation reactions with arylhydrazines is presented below.
| Hydrazine Derivative | Coupling Partner | Catalyst System | Product Type |
| 2-Acetyl-1-arylhydrazine | Sulfoxonium Ylide | [CpRhCl₂]₂ / AgNTf₂ | 2-Arylindole nih.govrsc.org |
| N'-Arylacetohydrazide | Vinylene Carbonate | [CpRhCl₂]₂ / Zn(OAc)₂ | 1-Aminoindole nih.gov |
| 2-Acetyl-1-phenylhydrazine | Maleimide | [Cp*RhCl₂]₂ / AgNTf₂ / Ag₂CO₃ | Pyrrolo[3,4-b]indole-1,3-dione acs.org |
| Arylhydrazine | Alkyne | Rh(III) catalyst | Indole acs.org |
Metal-Catalyzed Transformations Involving this compound as a Substrate or Ligand
Cross-Coupling Reactions and C-N Bond Formation
Substituted hydrazines and their derivatives, such as hydrazones, are versatile participants in metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for C-N and C-C bond formation. While direct C-N coupling with this compound is plausible, much of the established research focuses on using N'-arylhydrazines or N-tosylhydrazones as coupling partners.
Palladium-catalyzed Suzuki cross-coupling reactions have been developed using N'-tosyl arylhydrazines as stable and readily available electrophiles. nih.govresearchgate.net In these reactions, the hydrazine derivative couples with various organoboron reagents to form biaryl compounds, proceeding through the cleavage of the C-N bond of the hydrazine. nih.gov This showcases the potential of the arylhydrazine moiety to act as an aryl source in cross-coupling.
Furthermore, palladium catalysis can be employed to couple N-tosylhydrazones with aryl halides to generate substituted olefins. organic-chemistry.org This transformation proceeds via the in-situ generation of a diazo compound from the hydrazone, which then forms a palladium carbene intermediate. This intermediate undergoes migratory insertion to form the C-C double bond. acs.org Hydrazones can also serve as carbene precursors in palladium-catalyzed reactions where the resulting carbene couples with other substrates. rsc.org While not a direct C-N bond formation, these reactions highlight the utility of hydrazine derivatives in metal-catalyzed transformations. Catalyst-free, radical-mediated cross-coupling of various hydrazine substrates has also been demonstrated, enabling the formation of secondary amines and other heterocyclic products. nih.gov
| Reaction Type | Hydrazine Substrate | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | N'-Tosyl arylhydrazine | Organoboron reagent | Palladium catalyst | Biaryl Compound nih.gov |
| Olefin Synthesis | N-Tosylhydrazone | Aryl Halide | Pd(PPh₃)₂Cl₂ | Substituted Olefin organic-chemistry.org |
| C-N Coupling | Arylhydrazine | Aryl Tosylate | Palladium catalyst | N,N-Diarylhydrazine organic-chemistry.org |
Applications in Dinitrogen Fixation and Reduction
The conversion of atmospheric dinitrogen (N₂) into more valuable compounds like ammonia (B1221849) (NH₃) and hydrazine (N₂H₄) is a cornerstone of chemical synthesis. This process, known as nitrogen fixation, is often mediated by transition metal complexes. In this context, hydrazine derivatives can play a crucial role, not as a product, but as ligands that modulate the electronic and steric properties of the metal catalyst. Hydrazine itself is a key intermediate in biological nitrogen fixation and in synthetic catalytic cycles. lmu.denih.gov
Metal complexes of iron, molybdenum, and cobalt have been extensively studied for their ability to bind and reduce dinitrogen. nih.gov The coordination of N₂ to a metal center is the critical activation step. The subsequent protonation and reduction steps can lead to intermediates such as metal-diazene (M=N-NH) and metal-hydrazido (M=N-NH₂) species, ultimately yielding ammonia or hydrazine. nih.gov
While specific studies involving this compound as a ligand in this field are not prominent, the general class of hydrazine-derived ligands is of significant interest. Schiff base ligands derived from hydrazines, for example, have been used to synthesize stable transition metal complexes. mdpi.com A ligand like this compound could coordinate to a metal center, and the bulky, electron-donating 3,5-dimethylphenyl group could influence the stability and reactivity of the resulting complex, potentially impacting its efficacy in binding and activating dinitrogen. The study of iron-hydrazine complexes, which can feature terminal or bridging hydrazine ligands, provides fundamental insights into the potential coordination modes and reactivity. lmu.de
| Metal Center | Ligand Type | Reductant / Proton Source | Primary Product(s) |
| Iron (Fe) | Tris(phosphino)borane | Sm(II) complex / Protonated pyrrolidone | Hydrazine (N₂H₄) nih.gov |
| Molybdenum (Mo) | Triamidoamine | Protons / Electrons | Ammonia (NH₃) |
| Zirconium (Zr) | Cyclopentadienyl (Cp*) | Hydrochloric Acid | Hydrazine (N₂H₄) |
Stereochemical Aspects and Regioselectivity in Reactions of Substituted Hydrazines
Reactions involving unsymmetrical substituted hydrazines, such as this compound, with unsymmetrical electrophiles often raise questions of regioselectivity. A classic example is the Knorr pyrazole synthesis, where a hydrazine condenses with a 1,3-dicarbonyl compound. conicet.gov.ar If both the hydrazine and the dicarbonyl are unsymmetrical, two different regioisomeric pyrazoles can be formed.
The outcome of such reactions is governed by a combination of steric and electronic factors. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group. The N1 nitrogen (bearing the substituent) and the N2 nitrogen (the terminal NH₂) have different nucleophilicities and are subject to different steric environments. The (3,5-dimethylphenyl)methyl group is sterically demanding and will influence which nitrogen atom preferentially attacks which carbonyl group.
Recent research has shown that solvent choice can have a dramatic effect on regioselectivity. conicet.gov.ar For instance, in the reaction between methylhydrazine and various 1,3-diketones, using conventional solvents like ethanol often leads to mixtures of regioisomers. However, employing fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the selectivity, often favoring one isomer almost exclusively. conicet.gov.ar This effect is attributed to the unique solvent properties of fluorinated alcohols, which can modulate the relative reactivity of the two carbonyl groups and the intermediates in the cyclization pathway. conicet.gov.ar These principles are directly applicable to reactions involving this compound, where the bulky substituent would likely amplify these regiochemical effects. thieme-connect.comacs.orgorganic-chemistry.orgrsc.org
The following table, based on data for reactions of methylhydrazine with 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione, illustrates the powerful influence of the solvent on product distribution. conicet.gov.ar
| Solvent | Temperature (°C) | Reaction Time (h) | Isomer Ratio (2b : 4b)a |
| Ethanol (EtOH) | 25 | 1 | 60:40 |
| 2,2,2-Trifluoroethanol (TFE) | 25 | 1 | 90:10 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | 1 | 99:1 |
| a Isomer 2b is 1-methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole; Isomer 4b is 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole. |
Theoretical and Computational Chemistry Studies on 3,5 Dimethylphenyl Methyl Hydrazine
Quantum Chemical Calculations of Electronic Structure and Bonding
No published studies were found that detail the electronic structure, bond lengths, bond angles, or charge distribution of [(3,5-Dimethylphenyl)methyl]hydrazine using quantum chemical calculations.
Conformational Analysis and Energetics of the Molecular Structure
There is no available research on the conformational landscape, potential energy surface, or the relative energies of different conformers of this compound.
Prediction of Reaction Mechanisms and Transition State Analysis
Specific reaction mechanisms involving this compound, including the analysis of transition states and activation energies for its potential reactions, have not been computationally modeled in the available literature.
Molecular Dynamics Simulations in Relevant Reaction Environments
No molecular dynamics simulation studies have been published that investigate the behavior of this compound in solution or other reaction environments to understand its dynamic properties.
Elucidation of Structure-Reactivity Relationships and Reaction Kinetics
There are no computational studies that establish a relationship between the structure of this compound and its reactivity or that provide data on its reaction kinetics.
Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential
Analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map for this compound are not available in published research.
Applications of 3,5 Dimethylphenyl Methyl Hydrazine in Advanced Materials and Synthetic Intermediates
Role as a Key Synthetic Intermediate for Complex Organic Molecules
[(3,5-Dimethylphenyl)methyl]hydrazine serves as a crucial starting material for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals and biologically active compounds. The reactivity of the hydrazine (B178648) group is central to its utility, enabling the construction of diverse molecular scaffolds.
One of the most prominent applications of hydrazine derivatives is in the synthesis of pyrazole (B372694) heterocycles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for forming the pyrazole ring. While specific studies on this compound are not extensively documented in this context, the general reaction mechanism suggests its utility. For instance, the condensation of a substituted benzylhydrazine (B1204620) with a β-diketone would proceed through a hydrazone intermediate, followed by cyclization and dehydration to yield the corresponding N-benzylated pyrazole derivative.
Similarly, this compound is a potential precursor for pyridazinone derivatives. These heterocycles can be synthesized through the reaction of hydrazines with specific keto-acids or esters. The resulting pyridazinone core is a common feature in a number of pharmacologically active agents.
Furthermore, as an arylhydrazine derivative, this compound is a suitable candidate for the Fischer indole (B1671886) synthesis . This renowned reaction involves the acid-catalyzed rearrangement of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, to produce an indole. The 3,5-dimethylphenyl substituent would be incorporated into the final indole structure, offering a route to specifically substituted indole derivatives that are of interest in medicinal chemistry.
The synthesis of other substituted benzylhydrazines, such as 2,4-bis(trifluoromethyl)benzylhydrazine, has been detailed in the patent literature, highlighting the industrial interest in this class of compounds as synthetic intermediates. google.com The general synthetic routes often involve the formation of a hydrazone from the corresponding benzaldehyde, followed by reduction to the hydrazine. google.com
Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound
| Heterocyclic Scaffold | General Reactant(s) | Potential Product Class |
| Pyrazole | 1,3-Diketone | 1-[(3,5-Dimethylphenyl)methyl]pyrazoles |
| Pyridazinone | γ-Ketoacid/ester | 2-[(3,5-Dimethylphenyl)methyl]pyridazinones |
| Indole | Ketone or Aldehyde | 5- or 7-Methyl-substituted indoles |
Precursor for Advanced Organic Materials
The chemical reactivity of this compound also positions it as a valuable precursor for the synthesis of advanced organic materials with tailored properties.
The nitrogen atoms of the hydrazine moiety in this compound can act as donor atoms, making it and its derivatives attractive candidates for the synthesis of ligands for coordination chemistry. By reacting the hydrazine with various carbonyl-containing compounds, a wide range of Schiff base ligands can be prepared. These ligands can then be used to chelate metal ions, forming coordination complexes with potential applications in catalysis and materials science. The 3,5-dimethylphenyl group can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and stability.
Hydrazine derivatives can be employed as monomers in polymerization reactions. For example, the reaction of a dihydrazine with a dicarboxylic acid chloride can lead to the formation of polyamides containing N-N bonds in the polymer backbone. While specific research on the use of this compound as a monomer is not widely available, its structure suggests potential for incorporation into polymer chains to modify their properties, such as thermal stability and solubility.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-organized assemblies. The hydrazine group is capable of forming strong hydrogen bonds, and the dimethylphenyl ring can participate in π-π stacking interactions. These features make this compound a potential building block for the design of supramolecular structures like gels, liquid crystals, and molecular cages. The self-assembly of such molecules can lead to materials with interesting photophysical or recognition properties.
Catalytic Applications, including Organocatalysis and Metal-Ligand Systems
There is an emerging interest in the use of hydrazine derivatives in catalysis. This compound has been noted for its potential application in the field of organocatalysis. molaid.com In organocatalysis, a small organic molecule is used to accelerate a chemical reaction. The hydrazine functionality can participate in the formation of reactive intermediates, such as hydrazones, which can then undergo enantioselective transformations.
Furthermore, as discussed in section 5.2.1, ligands derived from this compound can form metal complexes. These complexes can act as catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The specific substitution pattern on the phenyl ring can be used to fine-tune the catalytic activity and selectivity of the metal center.
Applications in Agrochemical Synthesis as Chemical Precursors
The development of new agrochemicals is crucial for ensuring food security. Many modern herbicides, insecticides, and fungicides are based on heterocyclic scaffolds. Given that this compound is a valuable precursor for a range of heterocycles, it holds potential as a starting material in the synthesis of novel agrochemicals. For instance, certain substituted benzyl (B1604629) ethers have shown herbicidal activity. nih.gov The synthesis of analogs with different substitution patterns is a common strategy in the search for more effective and selective agrochemicals. The 3,5-dimethylphenyl moiety could be a key structural feature in a new class of active compounds. While direct application of this specific compound in commercial agrochemicals is not documented, its role as a versatile chemical intermediate suggests its potential utility in the research and development of new crop protection agents. researchgate.net
Absence of Documented Applications in Dye and Pigment Chemistry for this compound
Extensive searches of scientific literature, chemical databases, and patent repositories have revealed no specific documented applications of the chemical compound this compound as a building block in the synthesis of dyes and pigments. While hydrazine derivatives are a well-established class of intermediates in the coloration industry, particularly in the formation of azo and heterocyclic dyes, information directly linking this compound to this field is not present in the available public domain literature.
The synthesis of dyes and pigments often involves the reaction of hydrazine or its derivatives with various coupling components. For instance, substituted phenylhydrazines are common precursors for pyrazolone (B3327878) and indole-based dyes. However, the specific structural configuration of this compound, with a methyl group bridging the phenyl and hydrazine moieties, appears to be a niche structure without reported use in colorant synthesis.
Due to the lack of available research findings and data, a detailed discussion or a data table regarding its role in dye and pigment chemistry cannot be provided.
Advanced Analytical Methodologies for Characterization of 3,5 Dimethylphenyl Methyl Hydrazine
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of molecules like [(3,5-Dimethylphenyl)methyl]hydrazine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule. For the closely related compound, 3,4-Dimethylphenylhydrazine hydrochloride, ¹H NMR spectral data is available and can be used to predict the expected signals for this compound. chemicalbook.com Similarly, ¹H NMR data for Methylhydrazine shows the characteristic shifts for protons attached to nitrogen and adjacent carbons. chemicalbook.com
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H | 6.5 - 7.5 | Multiplet |
| -CH₂- | ~3.8 | Singlet |
| -NH-NH₂ | Broad Singlet(s) | Broad Singlet |
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of a hydrazine (B178648) derivative would exhibit characteristic absorption bands. For instance, the IR spectrum of methylhydrazine provides a reference for the types of vibrations expected. chemicalbook.com General FT-IR analysis of benzylhydrazine (B1204620) would reveal insights into the functional groups present. evitachem.com
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3200 - 3400 | Asymmetric and symmetric stretching of the hydrazine group |
| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds in the phenyl ring |
| C-H stretch (aliphatic) | 2850 - 3000 | Stretching vibrations of C-H bonds in the methyl and methylene (B1212753) groups |
| C=C stretch (aromatic) | 1450 - 1600 | In-plane skeletal vibrations of the phenyl ring |
| N-H bend | 1590 - 1650 | Bending vibration of the N-H bond |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For the related compound (3,5-dimethylphenyl)hydrazine, predicted collision cross-section data is available, which is a parameter derived from ion mobility mass spectrometry. uni.lu Mass spectral data for benzylhydrazine shows characteristic fragmentation patterns. nih.gov A high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition.
Predicted Mass Spectrometry Data for this compound:
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 151.1230 |
| [M+Na]⁺ | 173.1049 |
Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of hydrazine derivatives. Due to the polar nature of hydrazines, reversed-phase HPLC is often employed. researchgate.net To enhance detection, especially with a UV-Vis detector, derivatization is a common strategy. google.comgoogle.com Aldehydes and ketones are frequently used as derivatizing agents to form hydrazones, which have strong chromophores. google.com For instance, a method for the simultaneous quantitation of hydrazine and acetylhydrazine in human plasma utilizes derivatization with p-tolualdehyde followed by HPLC-MS/MS analysis. nih.gov
Gas Chromatography (GC) is another powerful tool for the analysis of volatile compounds. However, the direct analysis of polar and reactive compounds like hydrazines can be challenging. researchgate.net Derivatization is often employed to create more stable and less polar derivatives suitable for GC analysis. nih.gov A method for determining hydrazine in prednisolone (B192156) involved pre-column derivatization with acetone (B3395972) followed by GC-MS/MS analysis. nih.govchrom-china.com
A patent describes a preparation method for 3,5-dimethylphenylhydrazine, highlighting the importance of purity for its use as an intermediate. google.com
General Chromatographic Conditions for Hydrazine Derivatives:
| Technique | Column | Mobile/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis, MS |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, the crystal structures of related substituted hydrazine complexes and derivatives have been reported. nih.govrsc.org These studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. researchgate.netnih.govmdpi.com The analysis of such structures provides a template for understanding the potential solid-state conformation of this compound.
Electroanalytical Techniques for Redox Behavior Analysis
Electroanalytical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. Hydrazine and its derivatives are known to undergo electrochemical oxidation. acs.orgjchemrev.comosti.gov Studies on the electrochemical behavior of hydrazine show that the oxidation process is often irreversible and can be influenced by the pH of the solution and the electrode material. acs.org The oxidation of hydrazine typically involves the transfer of multiple electrons and protons, leading to the formation of dinitrogen gas. jchemrev.com The electrochemical oxidation of hydrazine at a modified carbon paste electrode has been studied, providing insights into the catalytic mechanism. acs.orgnih.gov While specific studies on this compound are lacking, the general principles of hydrazine electrochemistry would apply.
Thermal Analysis Techniques for Stability Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of a compound. A NASA technical report details the thermal decomposition of hydrazine, indicating that its stability is influenced by various factors including temperature, pressure, and the presence of other substances. nasa.gov The melting point of the related compound benzylhydrazine dihydrochloride (B599025) is reported to be in the range of 143-145 °C (with decomposition). sigmaaldrich.com This information suggests that this compound would also have a defined thermal stability range, beyond which it would decompose.
Future Research Directions and Emerging Trends in 3,5 Dimethylphenyl Methyl Hydrazine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
Traditional syntheses of substituted hydrazines often involve multi-step sequences with hazardous reagents and significant waste generation. The future of [(3,5-Dimethylphenyl)methyl]hydrazine synthesis lies in the adoption of greener and more efficient strategies that maximize atom economy.
One of the most promising avenues is the use of biocatalysis. Engineered imine reductases (IREDs) have shown remarkable efficiency in the reductive amination of various carbonyls with hydrazines to produce substituted N-alkylhydrazines. nih.gov This enzymatic approach offers high selectivity under mild conditions. Future research could focus on developing a specific IRED-catalyzed process for the synthesis of this compound, potentially starting from 3,5-dimethylbenzaldehyde (B1265933) and hydrazine (B178648). The integration of cofactor regeneration systems, such as those using hydrogenases, would further enhance the sustainability and scalability of such biocatalytic processes. nih.gov
Another key trend is the application of transition-metal-catalyzed C–H activation. researchgate.net Instead of starting with pre-functionalized precursors like 3,5-dimethylaniline (B87155), future methods could involve the direct C(sp³)–H amination of more abundant feedstocks like 3,5-dimethyltoluene. Such reactions, often catalyzed by copper or rhodium complexes, would represent a significant step forward in terms of step- and atom-economy. nih.govrsc.org
Table 1: Comparison of Synthetic Pathways for Substituted Benzylhydrazines
| Method | Typical Starting Materials | Key Advantages | Challenges for Future Research | Relevant Findings |
|---|---|---|---|---|
| Traditional Reduction | Substituted Benzaldehyde, Hydrazine | Well-established, predictable | Multi-step, use of stoichiometric reductants, potential for side products | Forms hydrazone intermediate before reduction. orgsyn.org |
| Biocatalytic (IREDs) | Substituted Benzaldehyde, Hydrazine | High enantioselectivity, mild conditions, sustainable | Enzyme discovery and engineering for specific substrates, scalability | IREDs from Myxococcus stipitatus catalyze reductive hydrazination. nih.gov |
| C-H Activation | Substituted Toluene, Azodicarboxylates | High atom economy, fewer steps, use of feedstock chemicals | Catalyst cost, regioselectivity control, harsh conditions in some cases | Rh(III)-catalyzed C-H activation/annulation of hydrazines has been reported. nih.govrsc.org |
Exploration of Novel Reactivity Profiles and Unconventional Transformations
The reactivity of this compound is largely defined by its nucleophilic nitrogen atoms and the N-N bond. Future research will delve into harnessing this inherent reactivity in novel and unconventional ways. The hydrazine moiety is a powerful directing group in transition-metal-catalyzed C-H activation, which can be used to construct complex nitrogen-containing heterocycles. researchgate.netresearchgate.net For this compound, this could enable intramolecular cyclization reactions involving the dimethylphenyl ring to create novel fused polycyclic structures.
Furthermore, the N-N bond itself, often considered a stable linkage, can be selectively cleaved under specific conditions. Photocatalytic systems using visible light and ruthenium or iridium complexes have been developed for the cleavage of N-N bonds in various hydrazine derivatives. nih.govresearchgate.net Applying such methods to this compound could provide a controlled route to secondary amines, generating the corresponding 3,5-dimethylbenzylamine.
The unique combination of a benzyl (B1604629) group and a hydrazine moiety also opens the door to exploring cascade reactions. For instance, the benzyl group could participate in unconventional radical-radical reactions to form larger polycyclic aromatic systems, a process that has been observed for the benzyl radical itself on excited state surfaces. nih.gov Investigating whether the hydrazine group can mediate or participate in such complex transformations is a fertile ground for new discoveries.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of hydrazine derivatives can be hazardous due to their potential instability and toxicity. Flow chemistry offers a compelling solution by performing reactions in continuously flowing streams within microreactors. acs.org This technology provides superior control over reaction parameters, enhances safety by minimizing the accumulation of hazardous intermediates, and facilitates scalability. acs.orgrsc.org
The synthesis of various hydrazine derivatives, including precursors for pyrazoles, has been successfully demonstrated in flow. acs.orgmdpi.com Future work will likely involve developing a telescoped, continuous-flow process for this compound. This could start from an appropriate aniline (B41778) or alcohol, proceed through diazotization and reduction, and feed directly into a subsequent reaction, such as a Knorr cyclocondensation to form a pyrazole (B372694), without isolating the hydrazine intermediate. acs.orgmdpi.compatsnap.com
Moreover, the integration of these flow platforms with automated systems driven by machine learning and artificial intelligence is a major emerging trend. youtube.com Such automated platforms can rapidly screen reaction conditions, optimize yields, and even discover new reaction pathways. nih.gov Applying these self-optimizing systems to the chemistry of this compound would dramatically accelerate the development of new synthetic routes and derivatives. youtube.comnih.gov
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of hydrazine-based compounds. researchgate.netearthlinepublishers.com For instance, DFT studies can elucidate the decomposition pathways of hydrazines on catalytic surfaces or predict the stability of various conformers and interaction models. researchgate.netresearchgate.netcardiff.ac.uk
In the context of this compound, computational methods can be employed to:
Predict Reactivity: Calculate nucleophilicity parameters and map out electrostatic potential surfaces to predict how the molecule will interact with various electrophiles. acs.org
Design Novel Derivatives: Model the steric and electronic effects of adding different substituents to the phenyl ring or the hydrazine nitrogens. This allows for the in-silico design of new derivatives with tailored properties, such as enhanced stability or specific reactivity for targeted applications.
Elucidate Mechanisms: Investigate the transition states and energy barriers for potential new reactions, guiding experimental efforts towards the most promising pathways. DFT has been used to probe mechanisms for hydrazine activation and C-N bond formation. nih.gov
By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space accessible from the this compound scaffold.
Table 2: Potential Computational Approaches in this compound Research
| Computational Method | Research Goal | Predicted Outcome/Insight | Example Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate Reaction Mechanisms | Transition state energies, reaction pathways, activation barriers | Modeling the mechanism of a Rh-catalyzed C-H activation/cyclization reaction. nih.gov |
| Molecular Dynamics (MD) | Simulate Interactions | Binding affinities, conformational changes, solvent effects | Simulating the interaction with a biological target or a catalytic surface. |
| Quantitative Structure-Activity Relationship (QSAR) | Predict Biological Activity | Correlation of molecular descriptors with activity | Designing derivatives with potentially enhanced antimicrobial or anticancer properties. |
| Ab Initio Calculations | Determine Electronic Properties | Orbital energies (HOMO/LUMO), charge distribution, bond dissociation energies | Predicting sites of nucleophilic/electrophilic attack and bond stability. earthlinepublishers.com |
Expanding Applications in Niche Chemical Fields beyond Current Scope
While substituted hydrazines are established building blocks, the specific applications for this compound are not well-defined. A significant future direction will be to leverage its unique structure for use in high-value, niche chemical fields.
Medicinal Chemistry: Hydrazides and heterocycles derived from hydrazines, such as pyrazoles, triazoles, and phthalazinones, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. naturalspublishing.comekb.egmdpi.comnih.gov The this compound core could be used to synthesize libraries of novel pyrazole-containing compounds for screening against various therapeutic targets. orgsyn.orgmdpi.com
Agrochemicals: The hydrazine motif is present in numerous pesticides and herbicides. naturalspublishing.com The specific substitution pattern of this compound could be exploited to develop new agrochemicals with unique modes of action or improved environmental profiles.
Materials Science: Hydrazine derivatives are used in the synthesis of polymers and functional materials. Isoquinolones synthesized from benzoylhydrazines have shown tunable aggregation-induced emission (AIE) properties, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs). nih.govrsc.org Exploring the potential of this compound derivatives as precursors to new functional dyes or emissive materials is a promising, yet unexplored, frontier.
By systematically exploring its reactivity and derivatization, this compound can be positioned as a valuable and versatile platform chemical for innovation across multiple scientific disciplines.
Q & A
Q. Key Parameters :
| Factor | Optimal Condition |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | 413–423 K |
| Reaction Time | 5 hours |
| Yield | ~70% |
Advanced: How can researchers optimize reaction conditions for synthesizing indole derivatives using this compound?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization reactions, while ethanol minimizes side reactions .
- Catalysis : Acidic conditions (e.g., HCl) promote indole formation via protonation of intermediates, as seen in Fischer indole protocols .
- Temperature Control : Lower temperatures (298–313 K) reduce byproduct formation in sensitive reactions .
Example : In , substituting phenylhydrazine with 3,5-dimethylphenylhydrazine hydrochloride eliminated unexpected pyrazole byproducts, highlighting substituent effects on regioselectivity .
Advanced: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- HPLC-UV : Quantify purity using a C18 column (0.1 M HCl mobile phase; detection at 254 nm) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities (e.g., methyl group shifts at δ 2.3–2.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1) .
- X-ray Crystallography : For crystalline derivatives, refine bond angles and confirm stereochemistry .
NIOSH Method 3518 : Adaptable for hydrazine quantification using phosphomolybdic acid (PMA) colorimetric assays .
Advanced: How should contradictory data regarding byproduct formation in hydrazine-mediated cyclization reactions be addressed?
Answer:
Contradictions often arise from substituent effects or competing reaction pathways. For example:
- Case Study : showed phenylhydrazine produced indole 4 and pyrazole 5 , while 3,5-dimethylphenylhydrazine yielded only indole derivatives. This divergence stems from steric hindrance from methyl groups suppressing pyrazole pathways .
- Resolution Strategies :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration.
- Computational Modeling : DFT studies to compare activation energies of competing pathways.
- Controlled Experiments : Vary substituents systematically to isolate steric/electronic effects.
Advanced: What methodologies enable the synthesis of heterocyclic compounds from this compound?
Answer:
The compound is pivotal in synthesizing:
- Indoles : Via Fischer indole synthesis with ketones (e.g., ethyl acetoacetate) under acidic reflux .
- Oxadiazoles : React with carboxylic acid derivatives (e.g., acyl chlorides) to form 1,3,4-oxadiazoles, bioactive in medicinal chemistry .
- Pyrazolines : Condensation with α,β-unsaturated carbonyls (e.g., cinnamaldehyde) yields 2-pyrazoline scaffolds .
Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted hydrazine.
Basic: How should this compound be safely handled and stored?
Answer:
- Storage : Keep in airtight containers under nitrogen at 2–8°C .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with 5% sodium bicarbonate .
- Decomposition : Incinerate at >1000°C with scrubbers to neutralize HCl emissions .
Advanced: How can researchers resolve low yields in hydrazine-mediated heterocycle synthesis?
Answer:
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted intermediates).
- Reagent Ratios : Excess hydrazine (1.2–1.5 eq.) drives reactions to completion .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves yield by 10–15% .
Example : In , extending reflux time from 3 to 5 hours increased oxadiazole yield from 55% to 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
